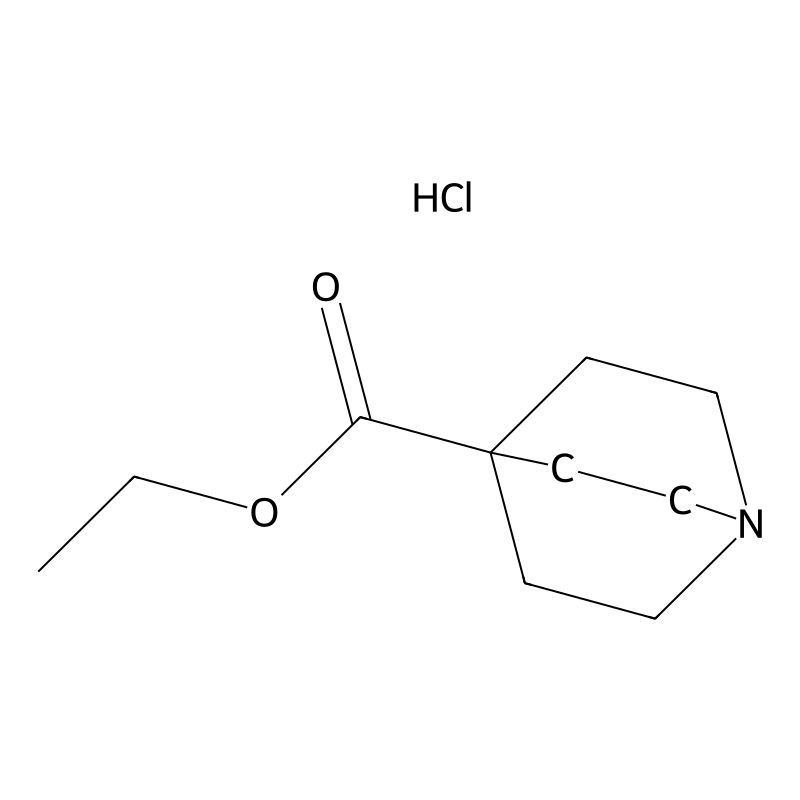

Ethyl quinuclidine-4-carboxylate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl quinuclidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 219.71 g/mol. This compound features a quinuclidine ring structure, which is a bicyclic amine, making it significant in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in laboratory settings and industrial applications.

Potential Research Area: Synthesis of More Complex Molecules

EQCH shares some structural similarities with Umeclidinium bromide, a medication used as a bronchodilator []. Umeclidinium contains an ethyl quinuclidine core, similar to the functional group present in EQCH. This suggests a potential application of EQCH as a building block in the synthesis of more complex molecules, including potential new drugs with similar properties to Umeclidinium.

Availability for Research Purposes

- Substitution Reactions: The ester group can be substituted with various nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield quinuclidine-4-carboxylic acid.

- Reduction: The ester group can be reduced to produce quinuclidine-4-methanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions- Substitution: Nucleophiles (amines or thiols) in the presence of a base.

- Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

- Reduction: Reducing agents like lithium aluminum hydride.

Major Products- From substitution reactions, various substituted quinuclidine derivatives can be obtained.

- Hydrolysis yields quinuclidine-4-carboxylic acid.

- Reduction leads to quinuclidine-4-methanol.

- From substitution reactions, various substituted quinuclidine derivatives can be obtained.

- Hydrolysis yields quinuclidine-4-carboxylic acid.

- Reduction leads to quinuclidine-4-methanol.

Research indicates that ethyl quinuclidine-4-carboxylate hydrochloride may interact with neurotransmitter systems, influencing their activity. Its potential therapeutic applications are being explored, particularly concerning central nervous system disorders. The specific molecular targets and pathways involved in its biological activity are still under investigation, highlighting its importance in pharmacological studies.

The synthesis of ethyl quinuclidine-4-carboxylate hydrochloride typically involves the following steps:

- Esterification: Quinuclidine-4-carboxylic acid is reacted with ethanol in the presence of an acid catalyst (such as sulfuric acid) to form ethyl quinuclidine-4-carboxylate.

- Formation of Hydrochloride Salt: Hydrochloric acid is added to convert the ester into its hydrochloride salt form.

Industrial Production

In industrial settings, this compound is synthesized using batch or continuous reactors for the esterification process, followed by purification steps such as crystallization or recrystallization to ensure product purity and consistency.

Ethyl quinuclidine-4-carboxylate hydrochloride has several applications across different fields:

- Chemical Synthesis: Acts as a reagent for synthesizing aminoquinuclidine derivatives, which are important intermediates in pharmaceuticals and agrochemicals.

- Biological Research: Investigated for its effects on neurotransmitter systems, offering insights into potential therapeutic uses.

- Pharmaceutical Industry: Explored for drug development targeting central nervous system disorders.

- Fine Chemicals Production: Utilized as a building block in organic synthesis.

Ethyl quinuclidine-4-carboxylate hydrochloride can be compared with several similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Quinuclidine-4-carboxylic acid | 4000-00-0 | 0.80 |

| Ethyl piperidine-4-carboxylate | 1126-09-6 | 0.95 |

| Ethyl 1-methylpiperidine-4-carboxylate | 24252-37-7 | 1.00 |

| Ethyl 4-methylpiperidine-4-carboxylate | 225240-71-1 | 0.95 |

| Ethyl N-methylpiperidine-3-carboxylate | 5166-67-6 | 0.93 |

Uniqueness

Ethyl quinuclidine-4-carboxylate hydrochloride is unique due to its specific ester group that allows for various chemical modifications and applications in organic synthesis. Its hydrochloride form enhances solubility and stability, making it a valuable reagent in both research and industrial contexts.

The historical trajectory of quinuclidine chemistry traces its origins to the early twentieth century, establishing a foundation that would ultimately enable the development of sophisticated derivatives such as ethyl quinuclidine-4-carboxylate hydrochloride. The pioneering work of Loffler and Stietzel in 1909 marked the first successful synthesis of quinuclidine itself, employing a methodology initially developed by Koenigs for the preparation of 3-ethylquinuclidine from 4-methyl-3-ethylpyridine. This seminal achievement established the fundamental synthetic principles that would guide subsequent generations of researchers in exploring the quinuclidine framework.

The early synthetic approaches demonstrated remarkable ingenuity despite the limited analytical tools available at the time. Meisenheimer's 1920 refinement of the original synthetic route increased the yield of the cyclization step seven-fold and provided the first isolation of pure quinuclidine as a volatile crystalline solid. These early investigations revealed the structural uniqueness of quinuclidine, particularly its unusual conformational characteristics where methylene hydrogen atoms are eclipsed within each of the three ethylene linkages, and the three cyclohexane rings adopt boat conformations rather than the more typical chair conformations.

The development of quinuclidine chemistry gained significant momentum through its connection to quinine synthesis, a pursuit that began with Perkin's ambitious but unsuccessful attempt in 1856 to synthesize quinine from allyltoluidine. The subsequent 150-year period of quinine-focused synthetic endeavor created a rich body of knowledge encompassing most aspects of functionalised quinuclidine system synthesis. The work of Paul Rabe in 1907, who established the correct atom connectivity of quinine, and his subsequent 1918 synthesis of quinine from quinotoxine with Karl Kindler, provided crucial insights into the manipulation of quinuclidine frameworks.

Significance in Chemical Research Paradigms

Ethyl quinuclidine-4-carboxylate hydrochloride occupies a pivotal position in contemporary chemical research paradigms, particularly in the realm of asymmetric organocatalysis and synthetic methodology development. The compound's significance extends beyond its individual properties to encompass its role as a representative example of how structural modifications can enhance the utility of quinuclidine-based systems. Research investigations have demonstrated that quinuclidine derivatives possess exceptional properties as Lewis base catalysts, with quinuclidine itself exhibiting a relatively strong organic base character with a pKa of the conjugate acid of 11.3.

The ester functionality present in ethyl quinuclidine-4-carboxylate hydrochloride provides additional synthetic versatility, enabling diverse chemical transformations including oxidation to form quinuclidine-4-carboxylic acid, reduction reactions to generate various derivatives, and nucleophilic substitution reactions where the ethyl ester group can be replaced by other functional groups. These transformation capabilities have established the compound as a valuable intermediate in synthetic organic chemistry, particularly in the construction of more complex molecular architectures.

Contemporary research has highlighted the exceptional performance of quinuclidine-derived catalysts in photoredox activation processes. Studies have shown that quinuclidine-based Lewis bases, including quinuclidine-3-ol, demonstrate remarkable efficiency in dual catalytic systems comprising Lewis base catalysts and photoredox catalysts for generating carbon radicals from boronic acids or esters. The strongly nucleophilic nature of quinuclidine-derived bases, attributed to their n-orbital availability, enables productive activation through n-n* interactions, leading to formation of desired products in yields reaching 80 percent.

Relationship to the Broader Quinuclidine Compound Family

The structural relationship of ethyl quinuclidine-4-carboxylate hydrochloride to the broader quinuclidine compound family reveals both shared fundamental characteristics and distinctive features that define its specific chemical behavior. The compound maintains the characteristic 1-azabicyclo[2.2.2]octane framework that defines all quinuclidine derivatives, while incorporating functional group modifications that distinguish it from simpler family members.

Within the quinuclidine family hierarchy, several key structural relationships merit examination. The compound shares its bicyclic framework with DABCO (1,4-diazabicyclo[2.2.2]octane), which features nitrogen atoms at both bridgehead positions, and with tropane, which possesses a slightly different carbon framework. The basicity variations across quinuclidine derivatives demonstrate the influence of substituent effects, with 3-hydroxyquinuclidine exhibiting a pKa of 9.9, 3-acetoxyquinuclidine showing 9.3, 3-chloroquinuclidine displaying 8.9, DABCO measuring 8.7, and 3-quinuclidone registering 7.2.

The following table summarizes the key structural and chemical properties of ethyl quinuclidine-4-carboxylate hydrochloride in comparison to related quinuclidine derivatives:

| Property | Ethyl Quinuclidine-4-Carboxylate HCl | Quinuclidine | DABCO | 3-Hydroxyquinuclidine |

|---|---|---|---|---|

| Molecular Formula | C10H18ClNO2 | C7H13N | C6H12N2 | C7H13NO |

| Molecular Weight | 219.71 g/mol | 111.18 g/mol | 112.17 g/mol | 127.18 g/mol |

| pKa (conjugate acid) | Not directly reported | 11.3 | 8.7 | 9.9 |

| Chemical Abstracts Service Number | 22766-67-2 | 100-76-5 | 280-57-9 | 1619-34-7 |

| Functional Groups | Ethyl ester, HCl salt | None | Secondary amine | Hydroxyl |

The incorporation of the ethyl ester functionality at the 4-position creates distinctive chemical reactivity patterns while maintaining the fundamental quinuclidine basicity characteristics. This structural modification enables the compound to participate in esterification and transesterification reactions, hydrolysis processes, and various nucleophilic substitution mechanisms. The hydrochloride salt formation enhances water solubility and provides improved handling characteristics compared to the free base form.

The relationship to cinchona alkaloids represents another crucial aspect of the compound's position within the quinuclidine family. Cinchona alkaloids such as quinine feature quinuclidine substituents and have revolutionized asymmetric catalysis through their privileged structures. The functional groups within these catalyst systems are highly pre-organized and can coordinate to and activate reaction components in well-defined manners, facilitating stereocontrolled processes. This connection to the cinchona family underscores the potential for ethyl quinuclidine-4-carboxylate hydrochloride to serve as a precursor or intermediate in the synthesis of more complex organocatalytic systems.

Fundamental Physical Properties

Melting Point, Boiling Point, and Density

The physicochemical characterization of Ethyl quinuclidine-4-carboxylate hydrochloride reveals distinct thermal properties that distinguish it from its free base counterpart. The hydrochloride salt exhibits a melting point of 298-299°C [1], significantly higher than typical organic esters, indicating strong ionic interactions within the crystal lattice structure. This elevated melting point is characteristic of quaternary ammonium salts, where the electrostatic attractions between the protonated quinuclidine nitrogen and the chloride anion contribute to enhanced thermal stability.

In contrast, the free base form (ethyl quinuclidine-4-carboxylate, CAS: 22766-68-3) demonstrates different thermal characteristics with a boiling point of 233.4±40.0°C at 760 mmHg [2] and a density of 1.1±0.1 g/cm³ [2]. The substantial difference between the boiling point of the free base and the melting point of the hydrochloride salt reflects the fundamental changes in intermolecular forces upon salt formation.

The density values indicate that both forms are denser than water, with the free base showing a relatively low density consistent with its organic ester nature. The flash point of 85.5±18.2°C [2] for the free base suggests moderate volatility under heated conditions, while the vapor pressure of 0.1±0.5 mmHg at 25°C [2] indicates low volatility at ambient temperatures.

Solubility Profiles in Various Solvents

The solubility characteristics of Ethyl quinuclidine-4-carboxylate hydrochloride are markedly different from its free base form due to the ionic nature of the hydrochloride salt. The formation of the hydrochloride salt enhances water solubility significantly compared to the lipophilic free base, which exhibits low aqueous solubility typical of ester compounds.

The free base demonstrates good solubility in organic solvents including ethanol and dichloromethane, consistent with its LogP value of 1.38 [2], indicating moderate lipophilicity. The quinuclidine ring system, being a bridged tertiary amine, contributes to the compound's ability to dissolve in both protic and aprotic organic solvents. The ester functionality introduces polar character to the molecule, influencing its solubility behavior in various solvent systems [4].

For the hydrochloride salt, the enhanced polarity due to the ionic interaction makes it moderately soluble in polar solvents while maintaining some solubility in alcoholic media. This solubility profile is particularly advantageous for pharmaceutical applications where aqueous solubility is often a limiting factor for bioavailability.

pH Dependency of Solubility

The pH dependency of solubility for Ethyl quinuclidine-4-carboxylate hydrochloride is governed by the acid-base equilibrium of the quinuclidine nitrogen center. The quinuclidine moiety, with its pKa value of approximately 11.0 [5], remains predominantly protonated under physiological and acidic conditions, maintaining the salt form and its associated enhanced solubility.

Under highly alkaline conditions (pH > 12), deprotonation of the quinuclidinium nitrogen would occur, potentially leading to precipitation of the free base form with correspondingly reduced aqueous solubility. This pH-dependent behavior is critical for understanding the compound's behavior in various biological and chemical environments.

The ester group remains stable across a broad pH range under ambient conditions, but may undergo hydrolysis under extreme acidic or basic conditions at elevated temperatures. The hydrolysis kinetics would be pH-dependent, with both acid- and base-catalyzed pathways being possible.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The UV-visible absorption characteristics of Ethyl quinuclidine-4-carboxylate hydrochloride are primarily determined by the electronic transitions within the quinuclidine ring system and the ester chromophore. The saturated bicyclic quinuclidine structure lacks extensive conjugation, resulting in absorption primarily in the far-UV region below 250 nm.

The ester carbonyl group provides the main chromophoric center, typically exhibiting an n→π* transition around 280-290 nm and a π→π* transition around 200-210 nm. The quaternization of the nitrogen center upon hydrochloride salt formation may cause slight shifts in these transitions due to the altered electronic environment.

For analytical applications, UV detection at 254 nm [6] has been successfully employed for HPLC analysis, indicating sufficient absorption at this wavelength for quantitative determination. The compound's UV transparency above 300 nm makes it suitable for applications requiring minimal interference with longer wavelength detection methods.

Fluorescence Properties

Limited specific fluorescence data is available for Ethyl quinuclidine-4-carboxylate hydrochloride in the literature. However, quinuclidine derivatives generally exhibit weak intrinsic fluorescence due to the lack of extended aromatic conjugation. The bicyclic saturated amine structure does not provide significant fluorophoric character.

Any observed fluorescence would likely arise from the ester carbonyl chromophore, which typically exhibits weak emission with quantum yields below 0.01. The fluorescence properties may be enhanced through derivatization with fluorogenic reagents, as demonstrated in chiral derivatization studies where quinuclidine-containing compounds have been successfully converted to fluorescent derivatives for sensitive HPLC analysis [7].

The absence of strong fluorescence is advantageous for applications where the compound serves as a synthetic intermediate, as it minimizes potential interference with fluorescence-based analytical methods used to monitor reaction products.

Raman Spectroscopic Features

Raman spectroscopy provides valuable structural information for Ethyl quinuclidine-4-carboxylate hydrochloride through vibrational analysis. The quinuclidine ring system exhibits characteristic Raman bands associated with the C-C stretching modes of the bicyclic framework, typically appearing in the 1000-1200 cm⁻¹ region [8].

The ester functionality contributes distinctive bands including the C=O stretching mode around 1720-1750 cm⁻¹ and C-O stretching vibrations in the 1000-1300 cm⁻¹ range. The ethyl ester group provides additional bands from C-H stretching modes in the 2800-3000 cm⁻¹ region and methyl rocking modes around 1450 cm⁻¹.

For the hydrochloride salt, the protonation of the quinuclidine nitrogen introduces N-H stretching vibrations around 3000-3200 cm⁻¹ and may affect the frequency of nearby C-N stretching modes. The presence of the chloride anion may be detected through lattice modes in the low-frequency region below 500 cm⁻¹.

Raman spectroscopy has proven particularly useful for studying conformational changes in similar quinuclidine systems, as demonstrated in surfactant studies where trans and gauche conformational ratios were successfully monitored through specific band intensity ratios [8].

Stability and Degradation

Thermal Stability

The thermal stability of Ethyl quinuclidine-4-carboxylate hydrochloride is influenced by both the robust quinuclidine ring system and the more labile ester functional group. Quinuclidine compounds generally demonstrate thermal stability up to 250-300°C [9], with the bicyclic structure providing resistance to thermal decomposition through its rigid conformation.

The hydrochloride salt form exhibits a melting point of 298-299°C [1], indicating substantial thermal stability before decomposition. However, the ester linkage represents the most thermally sensitive component of the molecule. Thermal decomposition typically begins with ester hydrolysis or elimination reactions at temperatures above 200°C, particularly in the presence of moisture or acidic conditions.

Comparative studies with quinuclidine derivatives suggest that the carboxylate esters may undergo decomposition through β-elimination pathways or decarboxylation reactions under severe thermal stress. The stability can be enhanced by maintaining anhydrous conditions and inert atmosphere during high-temperature applications.

Hydrolytic Stability

The hydrolytic stability of Ethyl quinuclidine-4-carboxylate hydrochloride is primarily governed by the susceptibility of the ester bond to nucleophilic attack. Under neutral aqueous conditions at ambient temperature, the compound exhibits moderate hydrolytic stability with slow conversion to quinuclidine-4-carboxylic acid and ethanol.

The hydrolysis rate is significantly accelerated under acidic or basic conditions, following typical ester hydrolysis kinetics. Under acidic conditions, protonation of the quinuclidine nitrogen increases the electron-withdrawing character of the ring system, potentially accelerating ester hydrolysis. Conversely, basic conditions promote direct nucleophilic attack on the carbonyl carbon.

The hydrochloride salt form demonstrates enhanced stability compared to the free base, as the protonated nitrogen reduces the electron density available for intramolecular catalytic effects. Temperature elevation dramatically increases hydrolysis rates, with significant decomposition observed at temperatures above 50°C in aqueous media.

For pharmaceutical applications, the compound should be stored in anhydrous conditions to minimize hydrolytic degradation, with pH control being critical for aqueous formulations.

Photostability

Photostability data specific to Ethyl quinuclidine-4-carboxylate hydrochloride is limited in the available literature. However, based on structural considerations and data from related quinuclidine compounds, the molecule is expected to exhibit good photostability under normal storage conditions.

The absence of extended aromatic conjugation or photolabile functional groups suggests minimal susceptibility to photodegradation. The ester carbonyl group, while capable of absorbing UV radiation, typically undergoes photolysis only under intense UV irradiation or in the presence of photosensitizers.

Quinuclidine derivatives have been successfully employed in photocatalytic applications [10], indicating inherent photostability of the bicyclic ring system. The compound should be stored away from direct sunlight and intense artificial lighting as a precautionary measure, particularly for long-term storage.

For applications requiring exposure to light, the use of amber glass containers and addition of UV stabilizers may be beneficial to ensure product integrity over extended periods.